![molecular formula C13H8Cl2O2S B1468962 5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid CAS No. 5101-53-1](/img/structure/B1468962.png)
5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid
Overview
Description
5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid is a chemical compound with the molecular formula C13H8Cl2O2S. It has a molecular weight of 299.17 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid consists of 13 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid is a powder that is stored at room temperature . The melting point is between 177-180 degrees Celsius .Scientific Research Applications
Chemical Properties
“5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid” has a CAS Number of 5101-53-1 and a molecular weight of 299.18 . It is a powder at room temperature . The melting point of this compound is between 177-180°C .
Synthesis
The synthesis of “5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid” starts from 4-chlorobenzoic acid . The process involves esterification, hydrazination, salt formation, and cyclization . This leads to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, which is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines .
Antiviral Activity
Some derivatives of “5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid” have shown anti-tobacco mosaic virus activity . Specifically, compounds 7b and 7i have demonstrated this property .
Antibiotic Properties
Sulfonamide drugs, which are associated with “5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid”, have brought about an antibiotic revolution in medicine . They are associated with a wide range of biological activities .
Antifungal Properties
Sulfonamide derivatives, which include “5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid”, have also been reported to possess antifungal properties . This makes them potential candidates for agricultural applications .
Herbicidal Properties
Sulfonamide derivatives, including “5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid”, have been reported to possess herbicidal properties . This makes them potential candidates for use in agriculture .
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzoic acid derivatives, it may interact with its targets through a mechanism involving nucleophilic substitution or oxidation .
Biochemical Pathways
Benzoic acid derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Its physical properties such as melting point (177-180°c) and its stability at room temperature suggest that it may have suitable pharmacokinetic properties for drug development .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity .
properties
IUPAC Name |
5-chloro-2-(4-chlorophenyl)sulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2S/c14-8-1-4-10(5-2-8)18-12-6-3-9(15)7-11(12)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCUWBJKGWDSBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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